molecular formula C7H9N3O4 B2989849 1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime CAS No. 400074-64-8

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime

Cat. No.: B2989849
CAS No.: 400074-64-8
M. Wt: 199.166
InChI Key: UCIBYFRLVHWZCO-FPYGCLRLSA-N
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Description

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime is a complex organic compound with the molecular formula C7H9N3O4 This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime typically involves the reaction of 1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization or extraction methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
  • 1,3-Dimethyl-2-oxohexahydropyrimidine

Uniqueness

1,3-Dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

5-[(E)-hydroxyiminomethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-9-5(11)4(3-8-14)6(12)10(2)7(9)13/h3-4,14H,1-2H3/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIBYFRLVHWZCO-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(C(=O)N(C1=O)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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